![molecular formula C15H12F3N3O2S2 B6508254 2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 877654-06-3](/img/structure/B6508254.png)

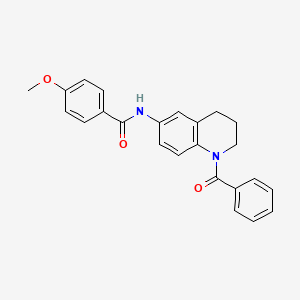

2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

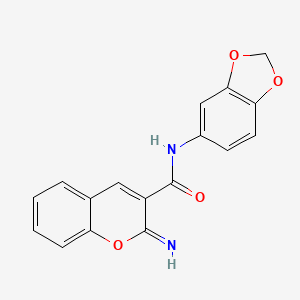

The compound contains a thieno[3,2-d]pyrimidin-2-yl group, which is a bicyclic system with a sulfur atom in one of the rings. It also has a trifluoromethylphenyl group attached, which is a phenyl ring (a six-membered aromatic ring) with a trifluoromethyl (-CF3) substituent. The compound also contains an amide group (-CONH2), which is a common functional group in biochemistry and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromatic systems present (the phenyl ring and the thieno[3,2-d]pyrimidin-2-yl ring), the electronegativity of the sulfur and nitrogen atoms, and the electron-withdrawing effect of the trifluoromethyl group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The trifluoromethyl group is generally quite stable but can undergo certain reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could influence its solubility in different solvents .科学的研究の応用

Antiviral Activity

This compound exhibits promising antiviral properties. Specifically, a molecule with a trifluoromethyl (CF₃) group attached to a tertiary stereogenic center in a heteroaliphatic ring has been found to enhance drug potency against reverse transcriptase enzyme inhibition. The CF₃ group lowers the pKa of the cyclic carbamate, leading to improved interactions with the protein .

Hydromethylation Reactions

The compound can participate in catalytic protodeboronation reactions of pinacol boronic esters. When paired with a Matteson–CH₂–homologation, it enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable and previously unknown. Researchers have applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol .

Annulated Pyrimidine System Synthesis

Sauter and colleagues synthesized an annulated pyrimidine system using this compound. Starting from ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate and ethyl 2-{[bis-(methylsulfanyl)methylidene]amino}acetate, they obtained ethyl 2-{[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano-[4’,3’:4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate} .

Neurotoxic Potential Investigation

A newly synthesized pyrazoline derivative containing this compound was studied for its neurotoxic effects. Researchers investigated its impact on acetylcholinesterase (AChE) activity, malondialdehyde (MDA) levels in the brain, and behavioral parameters in alevins. This study sheds light on potential neurotoxicity .

作用機序

Target of Action

The primary target of this compound is the dipeptidyl peptidase IV (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .

Mode of Action

This compound acts as a potent and selective inhibitor of DPP4 . It binds to the active site of the enzyme, preventing it from cleaving and inactivating incretin hormones . This results in an increased level of active incretins, leading to enhanced insulin secretion, reduced glucagon release, and consequently, a decrease in blood glucose levels .

Biochemical Pathways

The inhibition of DPP4 leads to an increase in the half-life and activity of incretin hormones, particularly GLP-1 . GLP-1 stimulates insulin secretion from pancreatic beta cells in a glucose-dependent manner. It also suppresses glucagon secretion from alpha cells, slowing gastric emptying, and promoting satiety . These actions collectively contribute to the regulation of blood glucose levels.

Pharmacokinetics

They are primarily metabolized by the liver and excreted in the urine .

Result of Action

The inhibition of DPP4 by this compound results in improved glucose tolerance . In both lean and diet-induced obese mice, it has been shown to significantly reduce blood glucose levels following a dextrose challenge . This is achieved through the upregulation of GLP-1 levels in the blood, leading to enhanced insulin secretion and reduced glucagon release .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can slow its absorption, potentially affecting its bioavailability . Additionally, factors such as liver or kidney impairment could impact the metabolism and excretion of the drug, potentially necessitating dose adjustments .

特性

IUPAC Name |

2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3O2S2/c16-15(17,18)8-2-1-3-9(6-8)21-13(23)12-10(4-5-24-12)20-14(21)25-7-11(19)22/h1-3,6H,4-5,7H2,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIJIOXVRPEPOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B6508189.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508201.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508204.png)

![2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508208.png)

![3-{[(2-methylphenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine](/img/structure/B6508218.png)

![1-(4-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B6508225.png)

![N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B6508234.png)

![4-methyl-N-[2-(6-{[3-(morpholin-4-yl)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B6508235.png)

![2-(propan-2-ylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6508260.png)